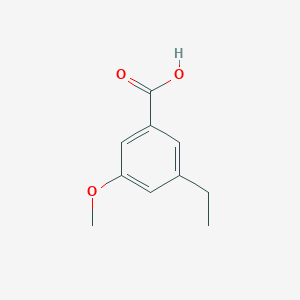

3-Ethyl-5-methoxybenzoic acid

Description

Significance of Substituted Benzoic Acids in Organic Synthesis and Materials Science

In organic synthesis, substituted benzoic acids are invaluable precursors for creating more complex molecules, including pharmaceuticals, agrochemicals, and dyes. sciencemadness.orggoogle.com The reactivity of the carboxylic acid group allows for a variety of transformations, such as esterification and amidation, while the aromatic ring can undergo further substitution reactions. chemsrc.com The nature and position of the substituents on the benzene (B151609) ring profoundly influence the compound's acidity and reactivity. tandfonline.comrsc.org For instance, electron-withdrawing groups enhance the acidity of the benzoic acid, while electron-donating groups decrease it. rsc.orgchemscene.com

In the realm of materials science, substituted benzoic acids are utilized in the design and synthesis of liquid crystals, polymers, and metal-organic frameworks (MOFs). Their rigid structure and ability to form hydrogen bonds are key properties that dictate the organization and functionality of these materials. chemscene.com For example, the self-association of benzoic acid derivatives through hydrogen bonding can lead to the formation of ordered supramolecular structures. matrixscientific.com The specific substituents can be tailored to control properties like thermal stability, optical behavior, and porosity in the final material.

Structural Features and Electronic Influences of 3-Ethyl-5-methoxybenzoic Acid

This compound possesses a unique combination of substituents that dictate its chemical personality. The ethyl group at the 3-position is an electron-donating group through induction, while the methoxy (B1213986) group at the 5-position is also electron-donating via resonance, but can exhibit some inductive electron-withdrawing character due to the oxygen atom's electronegativity.

The interplay of these electronic effects influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. Compared to unsubstituted benzoic acid, the combined electron-donating nature of the ethyl and methoxy groups is expected to decrease the acidity of this compound. These substituents also direct the position of further electrophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1261452-01-0 | C10H12O3 | 180.20 |

| 3-Methoxybenzoic acid | 586-38-9 | C8H8O3 | 152.15 |

| 3-Methoxy-5-methylbenzoic acid | 62089-34-3 | C9H10O3 | 166.17 |

| Benzoic acid | 65-85-0 | C7H6O2 | 122.12 |

This table is generated based on data from various chemical suppliers and databases. chemsrc.comchemscene.comchemicalbook.com

Overview of Current Research Landscape on Benzoic Acid Derivatives

Current research on benzoic acid derivatives is vibrant and multifaceted. In medicinal chemistry, scientists are actively exploring new derivatives as potential therapeutic agents, with some showing promise as anticancer and antimicrobial agents. bldpharm.comchemicalbook.com The ability to modify the substituents allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

In materials science, recent studies have focused on the use of substituted benzoic acids in the development of advanced materials. For example, they are being investigated as modulators in the synthesis of covalent organic frameworks (COFs), demonstrating that their acidity plays a role in the reaction kinetics and the colloidal stability of the resulting particles. chemscene.com Furthermore, research into the self-assembly of benzoic acid derivatives continues to provide insights into creating novel functional materials with tailored properties. matrixscientific.com The exploration of new synthetic methodologies to access a wider range of substituted benzoic acids also remains an active area of investigation, enabling the discovery of new applications. sciencemadness.orggoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-ethyl-5-methoxybenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

JLLJTFMGIWTUHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 5 Methoxybenzoic Acid and Its Analogs

Alkylation Strategies for Aromatic Carboxylic Acids

The introduction of an ethyl group onto a benzoic acid framework is a critical step in the synthesis of the target molecule. This can be achieved through direct alkylation of a benzoic acid derivative or by alkylating a precursor followed by subsequent carboxylation.

Electrophilic Alkylation Approaches for Benzoic Acid Derivatives

Direct Friedel-Crafts alkylation of benzoic acid or its methoxy-substituted derivatives presents significant challenges. The carboxylic acid group is a deactivating group, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution. quora.com Furthermore, the Lewis acid catalyst required for the reaction, such as aluminum chloride (AlCl₃), can coordinate with the carboxyl and methoxy (B1213986) groups, further deactivating the ring. wikipedia.org

A more viable, albeit indirect, approach involves the Friedel-Crafts acylation followed by reduction. This two-step process circumvents the issues of polyalkylation and carbocation rearrangement often associated with Friedel-Crafts alkylation.

Table 1: Hypothetical Friedel-Crafts Acylation-Reduction Route

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 3-Methoxybenzoic acid, Acetyl chloride (CH₃COCl), AlCl₃ | 3-Acetyl-5-methoxybenzoic acid |

| 2 | Clemmensen or Wolff-Kishner Reduction | Zn(Hg), HCl or H₂NNH₂, KOH | 3-Ethyl-5-methoxybenzoic acid |

This sequence first introduces an acetyl group, which is a meta-director, onto the 3-methoxybenzoic acid ring. Subsequent reduction of the ketone to an ethyl group yields the desired product.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Modern synthetic chemistry offers powerful tools for C-C bond formation through palladium-catalyzed cross-coupling reactions. While direct ethylation of an unactivated C-H bond on the benzoic acid ring is challenging, strategies involving directed C-H activation or the use of pre-functionalized substrates are more common. acs.orgnih.gov

For instance, a palladium catalyst can be used to couple an aryl halide with an ethylating agent. An auxiliary group can be used to direct the alkylation to a specific position on the benzoic acid ring. acs.orgnih.govnih.gov Although direct examples for this compound are not prevalent in the literature, the general principle can be applied. A hypothetical reaction could involve a protected 3-bromo-5-methoxybenzoic acid derivative coupled with an ethylating reagent like ethylzinc (B8376479) bromide in the presence of a palladium catalyst.

Functional Group Interconversions Leading to this compound

An alternative to direct alkylation is the synthesis of a precursor molecule that already contains the desired ethyl and methoxy substituents, followed by the introduction of the carboxylic acid functionality.

Carboxylation of Aromatic Precursors

The carboxylation of an organometallic species derived from an appropriate aromatic precursor is a widely used method for the synthesis of benzoic acids. A common approach is the Grignard reaction, where an aryl magnesium halide is reacted with carbon dioxide.

A plausible synthetic route would start from a halogenated precursor, such as 1-bromo-3-ethyl-5-methoxybenzene. This precursor could potentially be synthesized from commercially available starting materials like 3,5-dibromoanisole (B46405) through selective ethylation.

Table 2: Grignard Carboxylation Strategy

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Grignard Reagent Formation | 1-Bromo-3-ethyl-5-methoxybenzene, Magnesium (Mg), Dry ether or THF | 3-Ethyl-5-methoxyphenylmagnesium bromide |

| 2 | Carboxylation | Carbon dioxide (CO₂), followed by acidic workup (e.g., H₃O⁺) | This compound |

This method's success hinges on the availability and synthesis of the halo-aromatic precursor.

Etherification of Hydroxybenzoic Acids

If a hydroxyl-substituted analog is accessible, etherification provides a direct path to the methoxy group. The synthesis of 3-ethyl-5-hydroxybenzoic acid would be the initial goal, which can then be methylated. aobchem.comnih.gov The synthesis of 3-ethyl-5-hydroxybenzoic acid itself could be achieved through various multi-step sequences, potentially starting from 3,5-dihydroxybenzoic acid. google.com

The etherification is typically carried out using a methylating agent in the presence of a base.

Table 3: Etherification of a Hydroxybenzoic Acid Precursor

| Reaction | Starting Material | Reagents and Conditions | Product |

| Methylation | 3-Ethyl-5-hydroxybenzoic acid | Dimethyl sulfate (B86663) ((CH₃)₂SO₄), Potassium carbonate (K₂CO₃), Acetone | This compound |

This Williamson ether synthesis is generally a high-yielding and reliable reaction.

Advanced Synthetic Techniques

While the classical methods described above are robust, advanced techniques in organic synthesis continue to provide more efficient and selective pathways. For instance, rhodium-catalyzed annulation reactions of alkoxy-substituted benzoic acids with alkynes have been explored, demonstrating the influence of the catalyst and alkyne nature on regioselectivity. researchgate.net While not a direct synthesis of the target molecule, these methods highlight the potential for developing novel catalytic systems for the functionalization of benzoic acid derivatives. Furthermore, enzymatic routes, such as oxidative demethylation of dimethoxybenzoic acid derivatives by cytochrome P450 enzymes, have been observed to produce hydroxy-methoxybenzoic acids, which could serve as precursors. rsc.org

Continuous Flow Processes for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering advantages in scalability, safety, and efficiency over traditional batch processes. For the synthesis of benzoic acid derivatives, flow chemistry can significantly reduce reaction times and improve yields.

While a specific continuous flow synthesis for this compound is not extensively documented in public literature, the principles can be readily applied based on established procedures for similar molecules. For instance, the synthesis of 2,2′-diselenobis(benzoic acid) has been successfully demonstrated in a continuous flow system, achieving excellent yields with reaction times as short as 90 seconds using water as a solvent. chemicalbook.comsemanticscholar.org Such a system typically involves pumping streams of reactants through a heated microreactor or coiled tube reactor, where precise control over temperature, pressure, and mixing leads to rapid and efficient conversion.

A potential continuous flow process for an analog of this compound could involve the esterification of a corresponding hydroxylated benzoic acid derivative. In a study on delocalized lipophilic cations derived from benzoic acid, continuous flow was used to merge a solution of the acid and a coupling agent with a second stream, which was then passed through a coiled reactor at room temperature. This approach demonstrates the feasibility of performing multi-component reactions in a continuous setup to generate complex benzoic acid derivatives. The industrial production of benzoic acid itself often utilizes liquid-phase air oxidation of toluene (B28343) in the presence of catalysts, a process that can be adapted to continuous flow for enhanced control and safety. tandfonline.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Benzoic Acid Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes chemicalbook.com |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, smaller reaction volumes improve safety |

| Process Control | Difficult to precisely control | Precise control over temperature, pressure, and stoichiometry |

| Productivity | Lower space-time yield | Higher space-time yield |

Catalytic Approaches (e.g., Phase Transfer Catalysis, Solid Acid Catalysis)

Catalytic methods offer efficient and environmentally benign alternatives to stoichiometric reagents in organic synthesis. For the preparation of this compound and its analogs, phase transfer catalysis and solid acid catalysis are particularly relevant.

Phase Transfer Catalysis (PTC):

Phase transfer catalysis is a valuable technique for reactions involving reactants in immiscible phases. In the context of benzoic acid synthesis, PTC can be employed for oxidation or alkylation reactions. For example, the oxidation of toluene derivatives to benzoic acids using an oxidant like potassium permanganate (B83412) in a biphasic system can be significantly accelerated by a phase transfer catalyst. tandfonline.com The catalyst, typically a quaternary ammonium (B1175870) salt, transports the oxidant from the aqueous phase to the organic phase where the reaction occurs, increasing the reaction rate and yield. tandfonline.comacs.org This methodology could be adapted for the synthesis of this compound starting from 3-ethyl-5-methoxytoluene.

Another application of PTC is in alkylation reactions. The synthesis of benzoic anhydrides from benzoic acid and benzoyl chloride has been demonstrated using a clay-supported quaternary ammonium salt as a phase transfer catalyst. organic-chemistry.org This solid-supported catalyst was found to be reusable and more active than its polymer-supported counterparts. organic-chemistry.org A similar strategy could be envisioned for the ethylation of a suitable precursor like 3-hydroxy-5-methoxybenzoic acid, although care must be taken to control the chemoselectivity between O-alkylation and esterification.

Table 2: Common Phase Transfer Catalysts in Benzoic Acid Synthesis

| Catalyst Type | Examples | Application |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Cetyltrimethylammonium bromide (CTMAB) | Oxidation, Alkylation tandfonline.comgoogle.com |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide (TBPB) | Oxidation google.com |

| Crown Ethers | 18-Crown-6 | Anion activation |

| Supported Catalysts | Quaternary ammonium salts on clay or polymer | Enhanced reusability and product separation organic-chemistry.org |

Solid Acid Catalysis:

Solid acid catalysts provide advantages such as ease of separation, reusability, and reduced corrosion compared to liquid acids. bldpharm.com They are widely used in industrial processes like esterification and carboxylation. diva-portal.orggoogle.com While direct carboxylation of an ethyl-methoxybenzene precursor to form this compound using a solid acid catalyst is a challenging transformation, these catalysts are highly effective for related reactions. For instance, zirconium-based solid superacids have been used to catalyze the esterification of various substituted benzoic acids with methanol (B129727), achieving high yields. google.com

Solid acid catalysts, including zeolites and heteropoly acids, have also been investigated for the carbonylation of various substrates. nih.govbldpharm.com Although not a direct route to the target molecule, these studies highlight the potential of solid acids to facilitate C-C bond-forming reactions under heterogeneous conditions, which is a key area of green chemistry research. bldpharm.comnih.gov

Regioselective Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on a directing group to position a metalating agent (typically an organolithium reagent) at an adjacent ortho position, which is then quenched with an electrophile. The carboxylate and methoxy groups present in precursors to this compound are excellent directing groups for DoM.

Studies on the metalation of methoxybenzoic acids have shown that the site of lithiation can be controlled by the choice of base and reaction conditions. Current time information in Bangalore, IN.google.com For example, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate group. Current time information in Bangalore, IN. Conversely, using a different base system can reverse this regioselectivity. Current time information in Bangalore, IN.

A plausible DoM strategy to synthesize this compound could start from 3-methoxybenzoic acid. The methoxy group would direct lithiation to the C2 or C6 position. However, to achieve the desired 3-ethyl substitution, a more elaborate strategy might be required. A more direct approach would involve starting with a pre-functionalized ring, such as 3-bromo-5-methoxybenzoic acid. nih.gov This compound could potentially undergo a metal-halogen exchange followed by reaction with an ethylating agent like diethyl sulfate.

Alternatively, a Grignard-based approach, which is a related organometallic strategy, is highly feasible. The synthesis of 3,5-bis(trifluoromethyl)benzoic acid has been successfully achieved by reacting 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium to form a Grignard reagent, followed by quenching with carbon dioxide gas. google.com A similar sequence starting from 1-bromo-3-ethyl-5-methoxybenzene would provide a direct route to the target carboxylic acid.

Table 3: Regioselectivity in the Metalation of Anisic Acids

| Substrate | Base/Conditions | Position of Metalation | Reference |

| o-Anisic Acid | s-BuLi/TMEDA, -78 °C | C6 (ortho to -COOH) | researchgate.net |

| o-Anisic Acid | n-BuLi/t-BuOK | C3 (ortho to -OMe) | researchgate.net |

| m-Anisic Acid | LTMP, 0 °C | C2 (between -COOH and -OMe) | researchgate.net |

| m-Anisic Acid | n-BuLi/t-BuOK | C4 (ortho to -OMe) | researchgate.net |

| p-Anisic Acid | s-BuLi/TMEDA | C3 (ortho to -COOH) | researchgate.net |

These regioselective metalation strategies offer precise control over the introduction of substituents, making them highly valuable for the synthesis of specifically patterned aromatic compounds like this compound and its analogs. Current time information in Bangalore, IN.google.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 5 Methoxybenzoic Acid

Oxidative Transformations and Reaction Selectivity

Enzymatic Demethylation Processes (e.g., Cytochrome P450 Enzyme Catalysis)

The enzymatic demethylation of methoxybenzoic acid derivatives is a significant area of study, particularly involving cytochrome P450 (CYP) enzymes. These enzymes are known for their ability to catalyze the oxidation of a wide range of substrates. In the context of 3-Ethyl-5-methoxybenzoic acid, the methoxy (B1213986) group is a potential site for oxidative transformation.

Research on analogous compounds provides insight into the potential enzymatic demethylation of this compound. For instance, the fungal cytochrome P450 monooxygenase, FoCYP53A19, has demonstrated the ability to demethylate 3-methoxybenzoic acid. jmb.or.kr This process is crucial for the enzyme's catalytic mechanism, which relies on the transfer of electrons from NADPH. jmb.or.kr The reaction involves the conversion of the methoxy group, leading to the formation of a hydroxylated product.

Furthermore, studies with the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris have shown efficient demethylation of 4-methoxybenzoic acid. researchgate.net Interestingly, this enzyme exhibits a strong preference for demethylating a methoxy group at the para position of the benzoic acid over one at the meta or ortho position. researchgate.netacs.org While 3-methoxybenzoic acid itself was not observed to undergo O-demethylation by CYP199A4, this selectivity highlights the importance of the substituent's position on the aromatic ring in determining enzymatic activity. acs.org A mutant of CYP199A4, F182A, has been engineered and shown to catalyze the demethylation of 3,5-dimethoxybenzoic acid, producing 3-hydroxy-5-methoxybenzoic acid. rsc.org This suggests that specific protein engineering can alter the substrate scope and reactivity of these enzymes.

The general mechanism for CYP-catalyzed demethylation involves the formation of a hemiacetal intermediate, which then eliminates formaldehyde (B43269) to yield the corresponding hydroxylated benzoic acid. researchgate.net The efficiency of this process is influenced by factors such as the substrate's binding affinity to the enzyme's active site and the electronic properties of the substituents on the aromatic ring. researchgate.net

Table 1: Enzymatic Demethylation of Methoxybenzoic Acid Analogs

| Enzyme | Substrate | Product | Key Findings |

| FoCYP53A19 | 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | Demonstrates demethylation activity. jmb.or.kr |

| CYP199A4 | 4-Methoxybenzoic acid | 4-Hydroxybenzoic acid | Highly efficient demethylation at the para-position. researchgate.net |

| CYP199A4 | 3-Methoxybenzoic acid | No reaction | No observable O-demethylation. acs.org |

| CYP199A4 F182A mutant | 3,5-Dimethoxybenzoic acid | 3-Hydroxy-5-methoxybenzoic acid | Engineered mutant shows activity on a meta-substituted substrate. rsc.org |

Non-Enzymatic Oxidation Pathways

Non-enzymatic oxidation of benzoic acid derivatives can occur through various chemical methods. For instance, the hydroxyl group of a related compound, 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, can be oxidized to form corresponding quinones using oxidizing agents like hydrogen peroxide or potassium permanganate (B83412). While this is not a direct oxidation of the ethyl or methoxy group, it demonstrates the susceptibility of the aromatic ring and its substituents to oxidation.

In a broader context, the oxidation of primary alcohols to carboxylic acids can be achieved using organocatalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org This method involves a one-pot process where the alcohol is first oxidized to an aldehyde and then to the carboxylic acid. acs.org While not directly applicable to the ethyl group of this compound under these specific conditions, it illustrates a powerful non-enzymatic oxidative transformation.

Fungi can also employ non-enzymatic mechanisms to generate reactive oxygen species for degradation processes. For example, Fomitiporia mediterranea produces low molecular weight compounds that can participate in redox cycling with iron, leading to the production of hydroxyl radicals, which are potent oxidizing agents. mdpi.com This process, known as the Chelator-Mediated Fenton (CMF) reaction, can degrade complex organic molecules. mdpi.com

Derivatization Reactions at the Carboxylic Acid Moiety

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid group of this compound is a key functional group for various derivatization reactions, most notably esterification. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

The synthesis of various esters of 4-amino-5-chloro-2-methoxybenzoic acid has been reported, demonstrating the versatility of the esterification reaction for creating a library of compounds with diverse properties. nih.gov

Table 2: Examples of Esterification of Benzoic Acid Derivatives

| Benzoic Acid Derivative | Alcohol | Catalyst/Conditions | Product |

| 5-Iodo-2-methoxybenzoic acid | Ethanol (B145695) | Not specified | Ethyl 5-iodo-2-methoxybenzoate evitachem.com |

| 2-Hydroxy-6-methoxybenzoic acid | Methanol (B129727) | Not specified | Methyl 2-hydroxy-6-methoxybenzoate diva-portal.org |

| 3-Hydroxy-5-methoxybenzoic acid | Methanol | Not specified | Methyl 3-hydroxy-5-methoxybenzoate diva-portal.org |

| 4-Amino-5-chloro-2-methoxybenzoic acid | Substituted 1-piperidineethanol | Not specified | Potent 5-HT4 receptor agonists and antagonists nih.gov |

Amidation and Hydrazinolysis Reactions

The carboxylic acid moiety of this compound can also be converted to amides and hydrazides. Amidation typically involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent. For instance, 5-adamantanyl-2,4-dimethoxybenzoic acid can be reacted with benzylamine (B48309) in the presence of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding amide. google.com

Hydrazinolysis, the reaction of an ester with hydrazine (B178648) hydrate, is a common method for preparing hydrazides. For example, 3-morpholin-4-yl-benzoic acid hydrazide is synthesized by the hydrazinolysis of the corresponding ester. This two-step process, involving initial esterification of the benzoic acid followed by reaction with hydrazine hydrate, is a standard route for accessing hydrazide derivatives. These hydrazides can serve as versatile intermediates for further chemical transformations. For example, they can be treated with nitrous acid to form azides, which can then be used in coupling reactions with amino acids. researchgate.net

Transformations Involving Aromatic Substituents

The ethyl and methoxy groups on the aromatic ring of this compound, as well as the aromatic ring itself, can undergo various transformations. Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene (B151609) ring.

Birch reduction offers a method for the transformation of aromatic carboxylic acids. researchgate.net This reaction, followed by decarbonylation, can be used to substitute the carboxylate group with alkyl halides, providing a route to functionalized arenes. researchgate.net

The substituents on the aromatic ring significantly influence the reactivity in metal-catalyzed C-H activation reactions. For example, in the rhodium(III)-catalyzed oxidative coupling of benzoic acids, the electronic properties and positions of the substituents play a crucial role. acs.org Electron-donating groups generally lead to higher yields, while the position of the substituent affects the regioselectivity of the reaction. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 5 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments, which is crucial for confirming the molecular structure.

The ¹H NMR spectrum of 3-Ethyl-5-methoxybenzoic acid is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at the C2 position, situated between the ethyl and carboxylic acid groups, would likely appear as a singlet or a finely split multiplet. The protons at the C4 and C6 positions would also present as distinct signals, with their chemical shifts and coupling patterns influenced by the adjacent substituents.

The ethyl group would be characterized by a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would produce a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group would, in turn, appear as a triplet. The methoxy (B1213986) group (-OCH₃) would be identifiable as a sharp singlet, typically in the range of 3.8-4.0 ppm. Finally, the acidic proton of the carboxylic acid group (-COOH) would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | 1H |

| Aromatic H (C2, C4, C6) | 7.0 - 8.0 | Singlets/Multiplets | 3H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| -CH₂- (Ethyl) | ~2.7 | Quartet | 2H |

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon of the carboxylic acid will have the largest chemical shift, typically appearing in the 170-180 ppm region. The aromatic carbons will produce signals between 110 and 160 ppm. The carbon attached to the methoxy group (C5) and the carbon attached to the ethyl group (C3) will be significantly affected by these substituents. The carbon atom bonded to the carboxylic acid group (C1) will also have a characteristic downfield shift. The remaining aromatic carbons (C2, C4, C6) will appear at distinct positions based on their electronic environment.

The aliphatic carbons of the ethyl group will be found at upfield positions, with the methylene carbon (-CH₂-) appearing at a higher chemical shift than the methyl carbon (-CH₃). The methoxy carbon will resonate in the 55-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| C5 (aromatic, attached to -OCH₃) | ~160 |

| C3 (aromatic, attached to ethyl) | ~145 |

| C1 (aromatic, attached to -COOH) | ~132 |

| C2, C4, C6 (aromatic) | 110 - 130 |

| -OCH₃ | 55 - 60 |

| -CH₂- (Ethyl) | ~29 |

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. The key correlation would be between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals of the ethyl and methoxy groups to their corresponding carbon signals, as well as the aromatic protons to their respective ring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing characteristic fingerprints of the functional groups present.

The FTIR spectrum of this compound would be dominated by several key absorption bands. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl group would be observed around 2850-3100 cm⁻¹.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 | Medium-Strong |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Note: Predicted values are based on standard functional group correlation tables.

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show a strong band for the symmetric C=C stretching of the benzene ring around 1600 cm⁻¹. Unlike in FTIR, the C=O stretching vibration is typically weaker in Raman. The aromatic C-H stretching would also be visible near 3060 cm⁻¹. The spectrum would also contain characteristic bands for the ethyl group's C-H bending and stretching modes, as well as vibrations associated with the methoxy group. The symmetric breathing mode of the benzene ring would likely produce a sharp and intense signal.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. For this compound (C₁₀H₁₂O₃), the theoretical exact mass can be calculated for its protonated [M+H]⁺ and deprotonated [M-H]⁻ ions. This precise measurement is crucial for confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass. phcogres.com Analysis via techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) would be the standard method for such a determination. phcogres.commdpi.com

Table 1: Theoretical Exact Mass Data for this compound

| Ion Type | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₃O₃]⁺ | 181.08592 |

Data calculated based on IUPAC atomic weights.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern offers valuable insights into the compound's structure. For deprotonated this compound ([M-H]⁻ at m/z 179.07), a characteristic fragmentation pathway is the loss of carbon dioxide (CO₂), a common fragmentation for deprotonated benzoic acids. sci-hub.se

Further fragmentation can occur through the cleavage of the ethyl and methoxy substituents. The fragmentation of methoxybenzoic acid derivatives often involves specific losses related to the methoxy group. mdpi.comresearchgate.net The major fragmentation pathways would likely involve:

Loss of CO₂: A primary fragmentation for carboxylic acids, leading to the [M-H-CO₂]⁻ ion. sci-hub.se

Loss of a methyl radical (•CH₃): From the methoxy group.

Loss of an ethyl radical (•C₂H₅): From the ethyl group.

These fragmentation patterns help to confirm the connectivity of the atoms within the molecule.

Table 2: Proposed MS/MS Fragmentation for Deprotonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 179.07 | 164.05 | •CH₃ (15.02 Da) | Ion from loss of methyl radical from methoxy group |

| 179.07 | 150.08 | •C₂H₅ (29.03 Da) | Ion from loss of ethyl radical |

X-ray Crystallography for Solid-State Structure Determination

Table 3: Representative Crystallographic Data for the Related Compound 3-Methoxybenzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.3725 (9) |

| b (Å) | 5.1633 (3) |

| c (Å) | 10.0385 (6) |

| β (°) | 106.182 (3) |

| Volume (ų) | 715.61 (8) |

| Z | 4 |

Data obtained for a polymorphic form of 3-methoxybenzoic acid. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The spectrum of an aromatic carboxylic acid like this compound is dominated by electronic transitions within the benzene ring and the carbonyl group, which act as chromophores. elte.hu

Substituted benzoic acids typically exhibit two main absorption bands in the 200-300 nm region. researchgate.net

A strong absorption band (the B-band or π→π* transition) typically appears between 230-270 nm. elte.huresearchgate.net This is due to the excitation of π electrons within the conjugated system of the aromatic ring.

A weaker absorption band (the C-band or n→π* transition) is often observed at longer wavelengths, around 270-290 nm. researchgate.netuobabylon.edu.iq This transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

The methoxy (-OCH₃) and ethyl (-C₂H₅) groups act as auxochromes, which can modify the position and intensity of these absorption bands. The electron-donating methoxy group typically causes a bathochromic shift (a shift to longer wavelengths). uomustansiriyah.edu.iq For instance, the UV spectrum of ethyl 3-methoxybenzoate in ethanol (B145695) shows absorption maxima around 286 nm. nist.gov

Table 4: Expected UV-Vis Absorption Data and Electronic Transitions for this compound

| Expected λmax Range (nm) | Type of Transition | Chromophore/Electrons Involved |

|---|---|---|

| ~230 - 270 | π → π* | Aromatic ring π-system |

Theoretical and Computational Chemistry Studies on 3 Ethyl 5 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. researchgate.netorientjchem.org The B3LYP functional is a popular hybrid functional that combines accuracy with computational efficiency, making it suitable for studying medium-sized organic molecules like substituted benzoic acids. orientjchem.org

DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This involves calculating key structural parameters such as bond lengths and bond angles. For substituted benzoic acids, DFT can accurately model the planarity of the benzene (B151609) ring and the orientation of the substituent groups. uc.pt For instance, in a related compound, p-methoxybenzoic acid, the carboxyl group is slightly bent out of the benzene plane, and the methoxy (B1213986) oxygen atom lies nearly in the plane of the ring. uc.pt Similar calculations for 3-Ethyl-5-methoxybenzoic acid would reveal how the interplay between the electron-donating ethyl and methoxy groups and the electron-withdrawing carboxylic acid group influences the final geometry.

Electronic properties derived from DFT calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | Indicates the bond order within the benzene ring. |

| C(ring)-C(carboxyl) | ~1.47 | Length of the bond connecting the carboxyl group to the ring. uc.pt |

| C=O (carboxyl) | ~1.21 | Standard double bond length in a carboxylic acid. |

| C-O (carboxyl) | ~1.36 | Standard single bond length in a carboxylic acid. |

| C(ring)-O(methoxy) | ~1.36 | Bond connecting the methoxy group to the ring. |

| C-C-C (ring angle) | ~120 | Internal angles of the benzene ring, which can be distorted by substituents. orientjchem.org |

Ab Initio Methods for Thermochemical Properties

Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles without the inclusion of experimental data in the theory itself. High-level composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) theory are particularly powerful for accurately predicting thermochemical properties such as enthalpies of formation (ΔfH°). researchgate.netresearchgate.netacs.orgswarthmore.edu These methods involve a series of calculations that systematically improve upon a baseline calculation to approximate the exact solution of the Schrödinger equation. researchgate.netswarthmore.edu

Studies on a range of methyl-, ethyl-, and methoxybenzoic acids have shown that G4 theory can calculate gas-phase enthalpies of formation that are in excellent agreement with experimental values derived from techniques like combustion calorimetry. researchgate.netiaea.org This predictive power is crucial for understanding the stability of different isomers and for resolving discrepancies in experimental data. researchgate.netiaea.org For this compound, G4 calculations could provide a reliable estimate of its gas-phase enthalpy of formation, which is a fundamental thermodynamic quantity.

| Compound | Experimental ΔfH°gas (kJ/mol) | G4-Calculated ΔfH°gas (kJ/mol) | Reference |

|---|---|---|---|

| 3-Methylbenzoic acid | -327.9 | -330.9 | iaea.org |

| 4-Methylbenzoic acid | -330.4 | -332.0 | iaea.org |

| 3-Methoxybenzoic acid | -446.1 | -452.3 | iaea.org |

| 4-Methoxybenzoic acid | -451.9 | -456.2 | iaea.org |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comethz.ch MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative stabilities. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds (in the ethyl, methoxy, and carboxylic acid groups), MD simulations are essential for performing a thorough conformational analysis. These simulations can reveal the preferred orientations (conformers) of the substituent groups and the energy barriers for rotation between them. The simulations rely on force fields, which are sets of parameters that define the potential energy of the system. nih.gov For benzoate-based systems, specialized force fields have been developed to accurately model interactions like hydrogen bonding.

Analysis of MD trajectories can yield information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms, indicating the stability of the molecule's conformation and the flexibility of different regions, respectively. mdpi.com Such studies would clarify how intramolecular hydrogen bonding and steric effects govern the conformational landscape of this compound in different environments, such as in a vacuum or in solution. nih.gov

Reactivity and Selectivity Prediction through Computational Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. researchgate.netmdpi.com These descriptors can predict the reactivity and selectivity of a molecule without the need to simulate a full chemical reaction.

Local reactivity descriptors identify the most reactive sites within a molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.comscm.comfaccts.de It helps to pinpoint sites susceptible to nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). researchgate.net The dual descriptor provides an even more unambiguous way to distinguish between nucleophilic and electrophilic regions of a molecule. researchgate.net For this compound, these descriptors would predict how the ethyl and methoxy substituents modulate the reactivity of the aromatic ring and the carboxylic acid group. mdpi.com

| Descriptor | Definition | Interpretation |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ -(IP + EA)/2 | Measures the "escaping tendency" of an electron from the system. Related to electronegativity. |

| Chemical Hardness (η) | η ≈ (IP - EA)/2 | Measures the resistance to a change in electron number. Related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the global electrophilic nature of a molecule. |

| Fukui Function (f(r)) | f⁺(r) for nucleophilic attack f⁻(r) for electrophilic attack | Identifies the most reactive sites within a molecule for a given type of attack. mdpi.comfaccts.de |

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.netgrafiati.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

The docking process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. researchgate.net The score is often expressed in kcal/mol, with more negative values indicating stronger predicted binding. The analysis of the best-scoring pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.commdpi.com

Although no specific docking studies for this compound have been reported in the searched literature, this methodology could be applied to screen it against a wide range of biological targets. For example, studies on other benzoic acid derivatives have explored their interactions with enzymes like α-amylase, phenoloxidase, and various kinases. researchgate.netchemsrc.com A similar approach for this compound would provide valuable hypotheses about its potential biological activities, guiding future experimental validation. mdpi.com

Advanced Materials Science Applications of 3 Ethyl 5 Methoxybenzoic Acid Derivatives

Crystal Engineering and Supramolecular Assembly

A thorough search of crystallographic databases and chemical literature did not yield any specific studies focused on the crystal structure or supramolecular assembly of 3-Ethyl-5-methoxybenzoic acid. In the field of crystal engineering, the arrangement of molecules in a crystalline solid is meticulously designed and controlled to achieve desired physical and chemical properties. This is often accomplished through the strategic use of intermolecular interactions, such as hydrogen bonding and π–π stacking.

Benzoic acid derivatives are frequently utilized in crystal engineering due to the robust hydrogen-bonding motifs formed by their carboxylic acid groups. Typically, they form dimeric structures through O-H···O hydrogen bonds. The presence of ethyl and methoxy (B1213986) substituents on the aromatic ring of this compound would be expected to influence its crystal packing by modifying its steric and electronic properties. These substituents could direct the formation of specific supramolecular synthons, which are reliable and predictable non-covalent interactions. However, without experimental crystallographic data, any discussion of its specific supramolecular behavior remains speculative.

Application as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are directly dependent on the geometry and chemical nature of the organic linkers. Carboxylate-functionalized molecules, like benzoic acid derivatives, are a major class of ligands used in the synthesis of MOFs and coordination polymers.

While the carboxylate group of this compound makes it a potential candidate as a ligand, there are no published reports of its use in the synthesis of MOFs or coordination polymers. The design of such materials would involve the deprotonation of the carboxylic acid to coordinate with metal centers. The ethyl and methoxy groups would reside within the pores or be part of the framework's backbone, potentially influencing the framework's topology and functionality. Research into related methoxybenzoic acid isomers has shown their utility as ligands, but specific data for the 3-ethyl-5-methoxy derivative is absent from the scientific record.

Role in Polymer Chemistry and Functional Material Design

Substituted benzoic acids can be incorporated into polymers to impart specific functionalities. They can be used as monomers or as modifying agents in the synthesis of polyesters, polyamides, and other functional polymers. The ethyl and methoxy groups of this compound could potentially enhance solubility, thermal stability, or confer specific optical or electronic properties to a polymer chain.

However, a review of the polymer chemistry literature does not show any instances where this compound has been used as a monomer or a key component in the design of functional materials. The synthesis of polymers from this compound would likely involve the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, to facilitate polymerization. The resulting polymers could have applications in areas such as specialty plastics, liquid crystals, or as matrices for other functional components, but such materials have not been described in current literature.

Intermediates for Specialty Chemicals and Dyes

Benzoic acid and its derivatives are fundamental building blocks in the chemical industry, serving as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this compound suggests its potential as a precursor for more complex molecules. The carboxylic acid, methoxy group, and the aromatic ring itself are all sites for further chemical transformation.

While some commercial suppliers note its potential use as an intermediate in the synthesis of dyes and specialty chemicals, there are no specific, documented examples of its application in the synthesis of known dyes or other functional chemicals in the scientific or patent literature. The synthesis of a dye from this intermediate would likely involve nitration or amination of the aromatic ring, followed by diazotization and coupling reactions to form an azo dye. The ethyl and methoxy substituents would act as auxochromes, influencing the color and fastness properties of the dye. Despite this theoretical potential, its practical application in this context is not documented.

Analytical Methodologies for Isolation, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like 3-Ethyl-5-methoxybenzoic acid. A reversed-phase HPLC method is typically suitable for this analyte due to its moderate polarity.

Method development for this compound would involve a systematic optimization of several key parameters to achieve a robust and reliable separation. A common starting point for the analysis of benzoic acid derivatives is a C18 column. The mobile phase composition, typically a mixture of an aqueous component and an organic modifier, is a critical factor influencing retention and resolution.

A typical mobile phase for analyzing benzoic acid derivatives consists of acetonitrile (B52724) and water, often with the addition of an acidifier like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The detection of this compound can be readily achieved using a UV detector, as the benzene (B151609) ring and carboxylic acid moiety are chromophores. The UV spectrum of benzoic acid shows absorption maxima that can be used to select an appropriate wavelength for detection.

Below is a hypothetical, yet representative, set of HPLC conditions that could serve as a starting point for the method development for this compound, based on methods for similar compounds.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | 70:30 (A:B) isocratic, or a gradient depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Optimization of this method would involve adjusting the mobile phase composition and gradient profile to achieve a suitable retention time and resolution from any potential impurities or matrix components. Method validation would then be performed to ensure its accuracy, precision, linearity, and sensitivity for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the relatively low volatility of carboxylic acids, a derivatization step is generally required to convert this compound into a more volatile and thermally stable derivative prior to GC-MS analysis.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.

The GC separation is typically performed on a non-polar or medium-polar capillary column. The mass spectrometer serves as a highly selective and sensitive detector. The electron ionization (EI) mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern that can be used for its unambiguous identification. The fragmentation of TMS derivatives of benzoic acids often involves the loss of a methyl group from the TMS moiety and other characteristic cleavages of the aromatic ring and its substituents.

The following table outlines typical GC-MS parameters for the analysis of a derivatized benzoic acid derivative.

Table 2: Representative GC-MS Method Parameters for this compound Analysis (after derivatization)

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Temperature Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| MS Ion Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-500 amu |

The identity of the compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum from a library or a standard. For quantitative analysis, a selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for charged species like this compound. In its anionic form (at a pH above its pKa), the compound will migrate in an electric field. The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the differences in the electrophoretic mobility of the analytes.

The development of a CZE method for this compound would involve the optimization of the background electrolyte (BGE) composition, pH, and applied voltage. The pH of the BGE is a critical parameter as it determines the charge state of the analyte and the electroosmotic flow (EOF). For the separation of benzoic acid derivatives, a buffer with a pH in the alkaline range is often used to ensure the analytes are fully deprotonated and have sufficient electrophoretic mobility.

Additives can be included in the BGE to enhance separation selectivity. For instance, organic modifiers can alter the EOF and the solvation of the analytes. The choice of the buffer system is also crucial for maintaining a stable pH and current during the analysis.

A potential starting point for the CZE method development is outlined in the table below, based on general methods for substituted benzoic acids.

Table 3: Representative Capillary Zone Electrophoresis Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm ID, 50 cm total length (40 cm to detector) |

| Background Electrolyte (BGE) | 20 mM Borate buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

This method would need to be optimized by systematically varying the buffer concentration, pH, and applied voltage to achieve the best separation efficiency and analysis time. The high resolving power of CE makes it particularly suitable for the analysis of complex mixtures and the separation of closely related isomers.

Derivatives of 3 Ethyl 5 Methoxybenzoic Acid: Synthesis and Research Applications

Synthesis of Substituted 3-Ethyl-5-methoxybenzoic Acid Derivatives

The synthesis of substituted this compound derivatives can be achieved through several strategic routes, primarily involving the modification of a pre-existing benzoic acid scaffold. Key methods include the direct introduction of substituents onto the aromatic ring or the derivatization of the carboxylic acid group.

One common approach is the oxidation of a corresponding substituted alkylbenzene using an oxygen-containing gas. This process is often performed in a liquid phase, catalyzed by a composite catalyst that may contain cobalt, manganese, or nickel salts, typically in a solvent of aromatic halogenated hydrocarbons or organic acids. google.com Another established method involves the alkylation of a suitable precursor. For instance, this compound can be synthesized via the alkylation of 5-methoxybenzoic acid.

More complex substitutions may require multi-step pathways. For example, the synthesis of hydroxy-methoxybenzoic methyl esters often starts with the esterification of a commercially available benzoic acid. diva-portal.org Subsequent reactions, such as O-methylation using methyl iodide in the presence of a weak base like potassium carbonate, can then be performed. diva-portal.org In cases where regioselectivity is crucial, protecting groups may be employed. For example, acylation can be used to protect a less-hindered hydroxyl group, allowing for selective methylation of another hydroxyl group before deprotection. diva-portal.org

The table below summarizes common synthetic strategies for creating substituted benzoic acid derivatives.

Table 1: Synthetic Methods for Substituted Benzoic Acid Derivatives

| Method | Description | Starting Materials Example | Key Reagents | Citation(s) |

|---|---|---|---|---|

| Liquid Phase Oxidation | Catalytic oxidation of a substituted alkylbenzene to form the corresponding carboxylic acid. | Substituted Toluene (B28343) | O₂, Cobalt/Manganese Salts | google.com |

| Alkylation | Introduction of an alkyl group (e.g., ethyl) onto the aromatic ring of a benzoic acid precursor. | 5-Methoxybenzoic Acid | Ethylating Agent | |

| Esterification & Modification | Conversion of the carboxylic acid to an ester, followed by modification of other ring substituents (e.g., O-methylation). | 3-Hydroxy-5-methoxybenzoic Acid | Methanol (B129727), H₂SO₄, Methyl Iodide, K₂CO₃ | diva-portal.org |

| Conversion from Anilines | A one-pot, metal-free conversion of benzoic acids with specific substituents (e.g., 2-iodo) into the corresponding anilines. | 2-Iodobenzoic Acids | Tosyl Azide | rsc.org |

| From Arylboronic Acids | Copper-catalyzed reaction of arylboronic acids with acetyl acetate (B1210297) to form aromatic carboxylic acids. | 3-Methoxyphenylboronic Acid | Acetyl Acetate, CuI, K₂CO₃ | chemicalbook.com |

Hydrazide and Amide Derivatives in Synthetic Chemistry

Hydrazide and amide derivatives of this compound are pivotal intermediates in synthetic chemistry, serving as versatile building blocks for more complex molecules and as scaffolds for compounds with significant biological activity.

Hydrazide Derivatives: Benzoic acid hydrazides are typically synthesized in a two-step process. First, the parent benzoic acid is converted to its corresponding ester, often a methyl or ethyl ester, through Fischer esterification with an alcohol (e.g., methanol or ethanol) under acidic catalysis. nih.gov The resulting ester is then reacted with hydrazine (B178648) hydrate, usually under reflux in an alcohol solvent, to yield the desired hydrazide. nih.govontosight.airesearchgate.net This straightforward conversion makes hydrazides readily accessible.

These hydrazide derivatives are highly valuable in synthetic chemistry. Their reaction with various aldehydes or ketones leads to the formation of hydrazide-hydrazones, a class of compounds known for a wide range of pharmacological properties, including antimicrobial and anti-inflammatory activities. ontosight.airesearchgate.netdergipark.org.tr The hydrazide moiety can also act as a precursor for the synthesis of various heterocyclic rings, such as 1,3,4-oxadiazoles. ontosight.ai Furthermore, benzoic acid hydrazides can function as bidentate ligands, coordinating with metal ions through the carbonyl oxygen and the hydrazinic nitrogen, which is useful in the development of coordination compounds. biosynth.com

Amide Derivatives: Amide derivatives are generally prepared by creating a reactive acyl intermediate from the benzoic acid, which is then condensed with an appropriate amine. A common method involves converting the benzoic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the target amine. scispace.com Alternatively, various coupling agents can be used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the often harsh conditions of acyl chloride formation. These reagents include N-hydroxysuccinimide/1,3-dicyclohexylcarbodiimide (HOSu/DCC) and 2-chloro-N-methylpyridinium iodide (the Mukaiyama reagent). mdpi.comgoogle.com The choice of method often depends on the complexity and sensitivity of the substrates. scispace.commdpi.com

Amide derivatives are central to medicinal chemistry and materials science. Many biologically active molecules are amides, and the synthesis of analogs by varying the amine component is a fundamental strategy in drug discovery. scispace.comsci-hub.se

Table 2: Applications of Hydrazide and Amide Derivatives in Synthesis

| Derivative Type | Synthetic Utility | Resulting Compounds/Applications | Citation(s) |

|---|---|---|---|

| Hydrazide | Intermediate for condensation reactions | Hydrazide-hydrazones, 1,3,4-oxadiazoles | ontosight.airesearchgate.netdergipark.org.tr |

| Hydrazide | Ligand for metal coordination | Coordination complexes | biosynth.com |

| Amide | Building block in medicinal chemistry | Bioactive molecules, drug analogs | scispace.comsci-hub.se |

| Amide | Monomer for polymer synthesis | Polyamides and other polymers | ontosight.ai |

Ester and Ether Analogs for Structure-Property Relationship Studies

Ester and ether analogs of this compound are crucial for conducting structure-property and structure-activity relationship (SAR) studies. By systematically modifying these functional groups, researchers can fine-tune the physicochemical properties of the molecule, such as lipophilicity, polarity, and hydrogen bonding capacity, to optimize biological activity or material characteristics. iomcworld.comresearchgate.net

Ester Analogs: The synthesis of ester analogs is typically achieved through standard esterification procedures, such as reacting the benzoic acid with an alcohol in the presence of an acid catalyst or using an alkylating agent with the corresponding carboxylate salt. google.comgoogle.com The resulting esters can serve as prodrugs, which may improve the bioavailability of a parent carboxylic acid. nih.gov SAR studies on ester derivatives have shown that even simple changes to the alkyl group of the ester can significantly impact biological potency and pharmacokinetic profiles. For example, in a series of DPP-4 inhibitors, converting carboxylic acids to their ester counterparts was explored to enhance oral absorption, with molecular modeling revealing that the esters could adopt a similar binding mode to the parent acids. nih.gov

Ether Analogs: Ether analogs are generally prepared by the alkylation of a corresponding hydroxybenzoic acid precursor. For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its esters can be etherified using an alkyl halide in the presence of a base like potassium carbonate. nih.gov This allows for the introduction of a wide variety of alkoxy groups onto the benzene (B151609) ring.

Table 3: Impact of Ester and Ether Modifications on Molecular Properties

| Modification | Synthetic Approach | Effect on Properties | Application in SAR | Citation(s) |

|---|---|---|---|---|

| Carboxylic Acid to Ester | Fischer esterification; Alkylation of carboxylate salt | Increases lipophilicity; Masks polar carboxyl group; Can act as a prodrug | Studying bioavailability and cell permeability; Probing active site binding | google.comnih.gov |

| Phenol to Ether | Williamson ether synthesis (alkyl halide, base) | Modifies hydrogen bond donor/acceptor capacity; Alters lipophilicity and steric profile | Optimizing binding affinity to target proteins; Tuning solubility | researchgate.netnih.gov |

| Varying Alkyl Chain | Use of different alcohols or alkyl halides | Systematically alters size, lipophilicity, and metabolic stability | Mapping the steric and hydrophobic constraints of a binding pocket | researchgate.net |

Applications of Derivatives in Chemical Probe Development

Derivatives of this compound serve as valuable scaffolds in the development of chemical probes—small molecules designed to study and manipulate biological systems. These probes are essential tools for target validation, mechanism-of-action studies, and understanding complex cellular pathways.

Probes for Studying Biological Targets: Benzoic acid derivatives are frequently used as foundational structures for enzyme inhibitors and receptor modulators. sci-hub.senih.gov Benzoic acid itself is a known inhibitor of D-amino acid oxidase (DAAO), and its binding mode has provided critical insights into the enzyme's active site, guiding the design of more potent inhibitors. nih.gov By modifying the substitution pattern on the benzoic acid ring, researchers can develop highly selective chemical probes for a specific biological target. For example, derivatives can be synthesized to explore structure-activity relationships, leading to potent and selective inhibitors of enzymes like acetylcholinesterase or carbonic anhydrase, which are implicated in diseases such as Alzheimer's. sci-hub.se

Fluorescent Probes: A particularly powerful application is the incorporation of benzoic acid derivatives into fluorescent probes. The fluorescence properties of fluorophores like fluorescein (B123965) can be controlled by a photoinduced electron transfer (PET) process from an attached quencher molecule. acs.org The benzoic acid moiety can act as this PET-based quencher. The electronic properties of the benzoic acid ring, which can be tuned by substituents, determine its highest occupied molecular orbital (HOMO) energy level. This, in turn, dictates the efficiency of the quenching process. acs.orgworldscientific.com

This principle allows for the rational design of "off/on" fluorescent probes. A probe can be designed to be non-fluorescent (quenched) in its initial state. Upon reaction with a specific analyte (e.g., singlet oxygen or a particular enzyme), the electronic structure of the benzoic acid moiety is altered, stopping the PET process and "turning on" fluorescence. acs.org Benzoic acid derivatives have also been used to create fluorescent sensors for detecting metal ions like Hg²⁺ and Cu²⁺. nih.gov Furthermore, some derivatives, such as 2-aminobenzoic acid, are inherently fluorescent and have been investigated as luminescent dyes for applications like developing latent fingerprints. umich.edu

Table 4: Applications of Benzoic Acid Derivatives as Chemical Probes

| Probe Type | Principle of Operation | Application Example | Key Feature of Benzoic Acid Derivative | Citation(s) |

|---|---|---|---|---|

| Enzyme Inhibitor | Competitive or non-competitive binding to an enzyme's active or allosteric site. | Probing the active site of D-amino acid oxidase (DAAO). | Serves as a core scaffold for binding. | nih.gov |

| Fluorescent Sensor (PET-based) | Analyte-induced change in the electronic structure of the benzoic acid moiety, modulating photoinduced electron transfer (PET) to a fluorophore. | Detection of singlet oxygen. | Tunable HOMO energy level based on substituents. | acs.orgworldscientific.com |

| Fluorescent Sensor (Ion Detection) | Coordination of a metal ion by a complex derived from benzoic acid, causing a change in fluorescence ("off" mode). | Detection of Hg²⁺ and Cu²⁺ ions. | Forms stable complexes with specific metal ions. | nih.gov |

| Luminescent Dye | Intrinsic fluorescence upon excitation at a specific wavelength. | Staining latent fingerprints for forensic analysis. | The aromatic system exhibits inherent luminescence. | umich.edu |

Q & A

Q. What are the standard synthetic routes for 3-Ethyl-5-methoxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification of 5-methoxybenzoic acid followed by ethylation at the meta position. Key steps include:

- Esterification : Reacting 5-methoxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate.

- Alkylation : Introducing the ethyl group via Friedel-Crafts alkylation using ethyl halides and Lewis acids (e.g., AlCl₃).

- Purification : Employ HPLC or preparative TLC to isolate the product, ensuring >95% purity . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (60–80°C), and catalyst stoichiometry to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

Q. How can researchers address low yields during purification of this compound?

Methodological Answer: Low yields often arise from incomplete alkylation or byproduct formation. Strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.

- SPE Purification : Apply C18 solid-phase extraction to separate carboxylate intermediates from unreacted starting materials .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol-water) to improve crystal lattice stability .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its supramolecular interactions?

Methodological Answer: X-ray diffraction studies reveal intermolecular hydrogen bonding between the carboxyl group and methoxy oxygen, forming dimeric structures. Key findings:

Q. What role does this compound play in designing coordination polymers for metal ion adsorption?

Methodological Answer: The carboxylate moiety acts as a chelating ligand for transition metals (e.g., Co²⁺, Cu²⁺). Experimental design considerations:

- pH Dependency : Protonation at pH < 4 reduces binding capacity; optimal adsorption occurs at pH 5–7.

- Adsorbent Modification : Graft onto silica or activated carbon to enhance surface area (BET analysis recommended). Competing studies report conflicting adsorption capacities (e.g., 120 vs. 85 mg/g for Co²⁺), likely due to variations in crystallinity or solvent accessibility .

Q. How can contradictory data in pharmacological studies of this compound derivatives be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding affinities) may stem from:

Q. What methodologies are recommended for assessing the stability of this compound under varying environmental conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stress : Heat at 40°C, 75% RH for 6 months; monitor degradation via HPLC.

- Photolytic Stress : Expose to UV light (ICH Q1B guidelines) to detect photoproducts.

- Hydrolytic Stability : Test in buffers (pH 1–13) to identify pH-sensitive bonds. Store samples at 0–6°C in amber vials to prevent oxidation .

Q. How can computational tools predict novel derivatives of this compound with enhanced bioactivity?

Methodological Answer: Leverage in silico approaches:

- QSAR Modeling : Correlate substituent electronegativity with logP values to optimize lipophilicity.

- Docking Simulations : Target 5-HT₃ or D2 receptors using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol.

- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Pistachio) to propose feasible synthetic routes for prioritized candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.